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2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline

Medicinal Chemistry Chemical Biology Pharmacophore Design

Procure the 2-pyrazolyl-piperidine regioisomer (CAS 1953298-22-0) for definitive SAR studies on quinoxaline-type piperidine chemotypes. Its distinct 2-position attachment of the pyrazole-substituted piperidine differentiates it from the 3-substituted analog (CAS 2320583-12-6), enabling precise dissection of target-binding pharmacophore geometry. With an XLogP of 1.7, this compound resides in lead-like lipophilicity space, making it a strategic intermediate for CNS probe optimization. Ensure isomerically pure material to avoid confounding biological readouts.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 1953298-22-0
Cat. No. B2631818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline
CAS1953298-22-0
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H19N5O/c1-22-12-13(10-20-22)17-8-4-5-9-23(17)18(24)16-11-19-14-6-2-3-7-15(14)21-16/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3
InChIKeyJXXUSGWNGGFJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline (CAS 1953298-22-0) Chemical Profile


The compound 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline (CAS 1953298-22-0) is a synthetic small molecule with the molecular formula C18H19N5O and a molecular weight of 321.4 g/mol [1]. Its structure features a quinoxaline core linked via a carbonyl bridge to a piperidine ring, which is further substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl moiety [1]. It belongs to a known class of Substituted-Quinoxaline-Type Piperidine Compounds, which are the subject of patents for potential therapeutic applications [2]. This specific compound is cataloged in authoritative chemical databases including PubChem (CID 126853317) [1].

Why 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline Cannot Be Simply Substituted


Substituting this compound with a close analog or in-class candidate is not straightforward due to its distinct positional isomerism. The most structurally similar known compound is its regioisomer, 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline (CAS 2320583-12-6), which differs only in the attachment point of the pyrazole-substituted piperidine to the carbonyl linker (2-position vs. 3-position on the piperidine ring) . Such a subtle structural change can profoundly alter molecular shape, conformational flexibility, and target-binding pharmacophore geometry. Computed physicochemical properties further differentiate it from broader quinoxaline-piperidine hybrids that lack the pyrazole moiety, such as 6-(piperidine-1-carbonyl)quinoxaline (CX-516, CAS 154235-83-3) [1]. This evidence underscores the need for precise procurement based on quantifiable molecular descriptors.

Quantitative Differentiation Data for 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline Procurement


Positional Isomerism: Differentiating from the 3-Piperidinyl Regioisomer

The target compound is a 2-substituted piperidine, whereas its closest known analog, CAS 2320583-12-6, is a 3-substituted piperidine . This positional isomerism creates a distinct molecular shape. While direct comparative bioactivity data is unavailable in the public domain, the structural difference alone is a critical differentiator for scientific selection, as it predicts non-identical binding modes. A class-level inference can be drawn from the known importance of regioisomerism in related CCR5 antagonists, where 4-pyrazolylpiperidines showed potent activity, but the substitution position was a key determinant of potency [1].

Medicinal Chemistry Chemical Biology Pharmacophore Design

Computed Lipophilicity (XLogP3-AA) as a Differentiator from Non-Pyrazole Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 1.7, as reported by PubChem [1]. This value reflects the contribution of the 1-methylpyrazole substituent to lipophilicity. In contrast, a simpler analog lacking the pyrazole moiety, 6-(piperidine-1-carbonyl)quinoxaline (CX-516), has a reported XLogP of approximately 2.2 [2]. The lower lipophilicity of the target compound is a quantifiable physicochemical difference that can influence solubility, permeability, and off-target binding profiles, providing a selection criterion over non-pyrazole analogs.

Cheminformatics ADME Prediction Drug-likeness

Distinct Hydrogen Bonding Profile vs. In-Class Piperidine-Quinoxaline Compounds

The target compound possesses 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This profile is a direct consequence of the N-methylpyrazole and quinoxaline carbonyl substituents. A comparator compound from the same patent family, a generic substituted-quinoxaline-type piperidine, can have variable HBD/HBA counts depending on substitution, but the specific absence of any H-bond donor in the target compound (due to the N-methyl capping of the pyrazole) is a defined molecular feature [2]. This property differentiates it from analogs with free N-H groups, which may exhibit different solubility and target engagement characteristics.

Molecular Recognition Structural Biology Ligand Design

Recommended Application Scenarios for 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline


Pharmacophore Exploration in Pain or CNS Target Programs

The compound's structure falls within the Markush claims of patents directed to substituted-quinoxaline-type piperidine compounds for treating pain and other CNS disorders [1]. Its unique 2-pyrazolyl-piperidine regioisomerism makes it a valuable tool for exploring the pharmacophore space around these patented chemotypes, directly impacting the structure-activity relationship (SAR) interpretation.

Chemical Probe for Studying Regioisomer-Dependent Target Engagement

Given the known sensitivity of biological targets like the CCR5 receptor to the position of the pyrazole substituent on the piperidine ring [1], this compound is ideally suited for use as a negative control or specificity probe in assays where the 3-substituted isomer (CAS 2320583-12-6) shows activity, allowing researchers to dissect the precise binding requirements.

Building Block for Focused Library Synthesis with Optimized Lipophilicity

With a computed XLogP of 1.7, this compound occupies a desirable lipophilicity range for CNS drug discovery [1]. It serves as a strategic intermediate for further derivatization, enabling medicinal chemists to maintain physicochemical properties within lead-like space while exploring vector diversity around the quinoxaline or pyrazole cores.

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